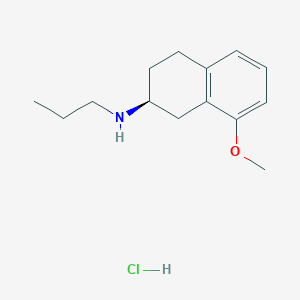
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a synthetic compound belonging to the class of aminotetralines, which has garnered attention for its potential neuropharmacological applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and structural characteristics that contribute to its unique properties.
Chemical Structure and Properties
This compound has a complex structure characterized by:
- Molecular Formula : C₁₄H₁₉ClN₂O
- Molecular Weight : Approximately 250.77 g/mol
The compound features a methoxy group and a propyl amine substituent on a tetraline backbone, which is crucial for its biological activity. The presence of these functional groups allows for interactions with various neurotransmitter systems, particularly dopamine and serotonin receptors.
Research indicates that this compound exhibits significant binding affinity to dopamine D2 receptors and serotonin 5-HT1 receptors. Its mechanism of action involves:
- Dopamine Receptor Modulation : The compound acts as an agonist at D2 receptors, influencing dopaminergic signaling pathways that are critical in mood regulation and movement control .
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects, which may be beneficial in neurodegenerative diseases .
- Antioxidant Activity : The compound has been associated with antioxidant properties that could mitigate oxidative stress in neuronal tissues.
- Potential Antidepressant Effects : Given its interactions with serotonin and dopamine systems, it may have antidepressant-like effects, warranting further investigation in clinical settings .
Comparative Biological Activity
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminotetralin | Basic tetralin structure | Dopamine receptor activity |
| 8-Hydroxy-N-propyl-tetralin | Hydroxyl substitution | Neuroprotective effects |
| 4-Methyl-N-propyl-tetralin | Methyl substitution on the aromatic ring | Antidepressant properties |
| 7-Methoxy-N-propyl-tetralin | Methoxy group at different position | Potential anxiolytic effects |
The distinct combination of functional groups in this compound may confer unique receptor selectivity compared to these analogs.
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in modulating dopamine release and receptor binding. For instance, PET imaging studies showed a dose-dependent decrease in D2 receptor binding following administration of the compound, indicating its agonistic properties .
Clinical Implications
The pharmacological profile suggests potential therapeutic applications in treating conditions such as:
- Depression : Due to its serotonergic activity.
- Parkinson's Disease : By modulating dopaminergic pathways.
- Anxiety Disorders : Leveraging its interaction with serotonin receptors.
Propriétés
IUPAC Name |
(2S)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOPGSQNJGSJO-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C(=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














